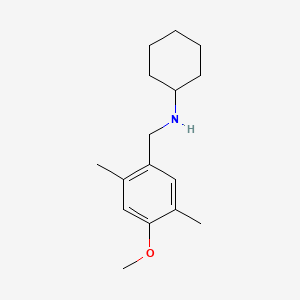

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine

Descripción general

Descripción

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine is an organic compound with the molecular formula C16H25NO It is a derivative of cyclohexanamine, featuring a benzyl group substituted with methoxy and dimethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 4-methoxy-2,5-dimethylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Purification is achieved through techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The benzyl group can be reduced to a methyl group, resulting in the formation of a cyclohexylamine derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products Formed

Oxidation: Formation of 4-hydroxy-2,5-dimethylbenzylcyclohexanamine.

Reduction: Formation of N-(4-methoxy-2,5-dimethylcyclohexyl)amine.

Substitution: Formation of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamide.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine serves as an important building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. The compound can undergo:

- Oxidation : The methoxy group can be oxidized to a hydroxyl group.

- Reduction : The benzyl group can be reduced to a methyl group.

- Substitution : The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Biological Research

Ligand in Receptor Binding Studies

The compound is being investigated for its potential as a ligand in receptor binding studies. This application is crucial for understanding how compounds interact with biological targets, which can lead to new therapeutic strategies.

Medicinal Chemistry

Therapeutic Potential

Research indicates that this compound may exhibit analgesic and anti-inflammatory effects. Its structural similarities to known central nervous system-active compounds suggest potential applications in pain management and treatment of anxiety and depression disorders .

Industrial Applications

Development of Novel Materials

In addition to its use in pharmaceuticals, this compound is being explored for its utility in the development of novel materials with specific chemical properties. Its incorporation into polymers could lead to advancements in material science.

Research Findings and Case Studies

Recent studies have focused on the pharmacological profiles of this compound and its derivatives:

- Analgesic Effects : Investigations into its analgesic properties have shown promise similar to other amine derivatives used in pain management.

- CNS Modulation : Given its structural characteristics, it is hypothesized that it may act as a central nervous system modulator, potentially aiding in the treatment of mood disorders.

Mecanismo De Acción

The mechanism of action of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The methoxy and dimethyl groups play a crucial role in determining the binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-methoxybenzyl)cyclohexanamine

- N-(2,5-dimethylbenzyl)cyclohexanamine

- N-(4-methoxy-2-methylbenzyl)cyclohexanamine

Uniqueness

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine is unique due to the presence of both methoxy and dimethyl groups on the benzyl moiety. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds. The specific substitution pattern influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Actividad Biológica

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and possible therapeutic effects, supported by diverse research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of cyclohexanamine with 4-methoxy-2,5-dimethylbenzyl chloride. The resulting compound features a cyclohexane backbone with a methoxy-substituted benzyl group, which plays a significant role in its biological activity.

Key Structural Features:

- Molecular Formula: C16H25NO

- Molecular Weight: Approximately 263.38 g/mol

- Functional Groups: Methoxy group (-OCH₃), dimethyl groups on the benzene ring.

2. Biological Mechanisms and Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes.

- The compound may modulate biological pathways by binding to specific receptors or enzymes, influencing signal transduction cascades.

- The presence of the methoxy and dimethyl groups enhances its binding affinity and specificity towards biological targets.

3. Potential Therapeutic Applications

Research indicates that this compound could have several therapeutic applications:

Analgesic and Anti-inflammatory Effects:

Studies suggest that this compound may exhibit analgesic properties similar to other amine derivatives used in pain management. Its structural similarity to known CNS-active compounds indicates potential as a pain reliever or anti-inflammatory agent .

CNS Modulation:

Given its structural characteristics, it is hypothesized that this compound could act as a central nervous system (CNS) modulator. Compounds with similar structures often have applications in treating depression and anxiety disorders .

4. Research Findings and Case Studies

Recent studies have explored the pharmacological profiles of compounds related to this compound:

5. Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine | Cycloheptane ring | Similar CNS effects expected |

| N-(4-methoxy-2,5-dimethylbenzyl)cyclopentanamine | Cyclopentane ring | Potentially lower activity due to reduced steric bulk |

6.

This compound is a promising compound with potential applications in medicinal chemistry due to its unique structural features and biological activity. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Further studies should focus on detailed pharmacokinetic profiles and clinical trials to validate the observed effects and explore new therapeutic avenues.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine?

The compound can be synthesized via reductive amination or nucleophilic substitution between 4-methoxy-2,5-dimethylbenzyl halides and cyclohexanamine. Amidation reactions using activated intermediates (e.g., benzotriazole derivatives) have also been reported for structurally similar amines . Key steps include purification via column chromatography and characterization using FT-IR, NMR, and mass spectrometry .

Q. How is the structural integrity of this compound verified experimentally?

Spectroscopic techniques are critical:

- FT-IR identifies functional groups (e.g., C-N stretches at ~1,639 cm⁻¹ and aromatic C-H vibrations) .

- ¹H/¹³C NMR resolves substituent environments (e.g., methoxy protons at δ ~3.8 ppm and cyclohexyl protons as multiplet signals) .

- Mass spectrometry confirms molecular ion peaks and fragmentation patterns .

Q. What analytical challenges arise during purity assessment of this compound?

Impurities may stem from incomplete alkylation or oxidation byproducts. High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) are recommended for purity analysis. Conflicting spectral data should be resolved by repeating synthesis under inert atmospheres (e.g., N₂) to prevent oxidation .

Advanced Research Questions

Q. How can computational tools optimize the synthesis and bioactivity prediction of this compound?

- Molecular docking (e.g., using AutoDock Vina) evaluates binding affinity to target proteins (e.g., 3G9k in ) .

- Swiss ADME predicts drug-likeness parameters (e.g., Lipinski’s Rule of Five and bioavailability scores) .

- DFT calculations assess electronic properties and stability, guiding reaction condition optimization .

Q. What crystallographic techniques elucidate the 3D structure of related cyclohexanamine derivatives?

Single-crystal X-ray diffraction (SCXRD) resolves supramolecular interactions (e.g., hydrogen bonding and π-π stacking) in analogous compounds. For example, substituted catecholate complexes with cyclohexanaminium counterions have been analyzed using SCXRD, revealing hexacoordinated silicon centers and lattice energies .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s reactivity?

Comparative studies with analogs (e.g., fluorophenyl or bromobenzyl derivatives) demonstrate that electron-donating groups (e.g., methoxy) enhance stability, while bulky substituents reduce reaction yields. For example, 2-(3-fluorophenyl)-N-(4-methoxy-2,5-dimethylbenzyl)ethanamine (CAS 353779-03-0) shows altered reactivity due to fluorine’s electronegativity .

Q. What mechanistic insights exist for the degradation pathways of this compound under varying pH conditions?

Hydrolysis studies under acidic/basic conditions reveal cleavage of the methoxy group or cyclohexane ring opening. Stability assays using accelerated thermal degradation (e.g., 40–60°C) coupled with LC-MS track decomposition products .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in IC₅₀ values or binding affinities may arise from assay variability (e.g., cell line differences). Meta-analyses using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR for binding kinetics) improve reproducibility .

Q. What in vitro/in vivo models are suitable for evaluating the neuropharmacological potential of this compound?

- In vitro : Receptor-binding assays (e.g., serotonin/dopamine transporters) .

- In vivo : Rodent models for behavioral studies (e.g., forced swim test for antidepressant activity). Dose-response relationships must account for metabolic stability predictions from in silico tools .

Q. How do lattice energies and intermolecular forces influence the solid-state stability of this compound?

Hydrogen bonding and van der Waals interactions dominate in crystalline forms. For example, substituted benzohydrazides exhibit lattice energies of ~150 kJ/mol, calculated via DFT, which correlate with melting points and solubility .

Q. Methodological Considerations Table

Propiedades

IUPAC Name |

N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-12-10-16(18-3)13(2)9-14(12)11-17-15-7-5-4-6-8-15/h9-10,15,17H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPXHXPLAWJIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CNC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354501 | |

| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356091-93-5 | |

| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.